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molecular formula C11H9N3O4 B8274595 3-(5-Amino-4-carboxypyrazol-1-yl)benzoic acid

3-(5-Amino-4-carboxypyrazol-1-yl)benzoic acid

Cat. No. B8274595
M. Wt: 247.21 g/mol
InChI Key: KMKTWIOJEHHKHX-UHFFFAOYSA-N
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Patent
US05824691

Procedure details

The mixture of 3-(5-amino-4-ethoxycarbonylpyrazol-1-yl)benzoic acid (5.9 g) and sodium hydroxide (2.1 g) in water (15 ml) was stirred for 2 hours at 80° C. To the reaction mixture was added water and the mixture was adjusted to pH 3.5 with 6N-hydrochloric acid. The isolated precipitate was collected by filtration washed with water and dried to give 3-(5-amino-4-carboxypyrazol-1-yl)benzoic acid (5.1 g).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=2)[C:10]([OH:12])=[O:11])[N:5]=[CH:4][C:3]=1[C:16]([O:18]CC)=[O:17].[OH-].[Na+].Cl>O>[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=2)[C:10]([OH:12])=[O:11])[N:5]=[CH:4][C:3]=1[C:16]([OH:18])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
NC1=C(C=NN1C=1C=C(C(=O)O)C=CC1)C(=O)OCC
Name
Quantity
2.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The isolated precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=NN1C=1C=C(C(=O)O)C=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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